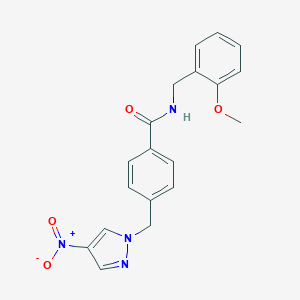![molecular formula C18H19NO3S B213740 Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as CPI-637, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression.
作用机制
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate acts as a small molecule inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the transcription of genes involved in inflammation, cancer, and fibrosis. By inhibiting BET proteins, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate can modulate the expression of these genes, leading to a reduction in inflammation, cancer cell growth, and fibrosis.
Biochemical and Physiological Effects:
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has also been shown to reduce fibrosis in animal models of liver disease.
实验室实验的优点和局限性
One of the main advantages of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its specificity for BET proteins, which allows for targeted modulation of gene expression. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one limitation of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its relatively low solubility, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of interest is the potential use of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its effects on gene expression. Finally, the development of more soluble derivatives of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate may expand its use in experimental settings.
In conclusion, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a promising compound that has potential therapeutic applications in various diseases. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development. Future studies will help to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its potential therapeutic applications.
合成方法
The synthesis of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-amino-4-phenylthiophene, which undergoes a reaction with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-2-amino-4-phenylthiophene. This intermediate is then reacted with isopropyl 2-bromo-4-phenyl-3-thiophenecarboxylate to give the final product, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. The synthesis of this compound has been optimized to yield high purity and yield.
科学研究应用
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a beneficial effect on fibrosis in animal models of liver disease.
属性
产品名称 |
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate |
|---|---|
分子式 |
C18H19NO3S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
propan-2-yl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-11(2)22-18(21)15-14(12-6-4-3-5-7-12)10-23-17(15)19-16(20)13-8-9-13/h3-7,10-11,13H,8-9H2,1-2H3,(H,19,20) |
InChI 键 |
RRNHRMGSXVJGSW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
规范 SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)
